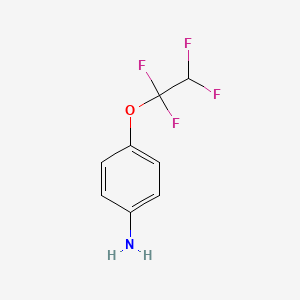

4-(1,1,2,2-Tetrafluoroethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,1,2,2-tetrafluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO/c9-7(10)8(11,12)14-6-3-1-5(13)2-4-6/h1-4,7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQSVTYLRGGCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380215 | |

| Record name | 4-(1,1,2,2-tetrafluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-62-2 | |

| Record name | 4-(1,1,2,2-tetrafluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(1,1,2,2-tetrafluoroethoxy)aniline, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is a two-step process commencing with the etherification of 4-nitrophenol, followed by the reduction of the nitro intermediate. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflows.

Core Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the formation of the ether linkage by reacting 4-nitrophenol with a source of tetrafluoroethylene. The resulting intermediate, 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene, is then reduced to the desired aniline derivative in the second step.

Step 1: Synthesis of 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene

In this initial step, the sodium salt of 4-nitrophenol (sodium 4-nitrophenoxide) is reacted with tetrafluoroethylene to form the nitro-intermediate. The use of the sodium salt enhances the nucleophilicity of the phenoxide, facilitating the attack on the electron-deficient double bond of tetrafluoroethylene.

Step 2: Synthesis of this compound

The second step involves the reduction of the nitro group of 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene to an amine. This transformation is a common and well-established reaction in organic synthesis, with several effective methods available. Catalytic hydrogenation is a widely used and efficient method for this purpose.

Experimental Protocols

Step 1: Synthesis of 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene from 4-Nitrophenol

Materials:

-

4-Nitrophenol

-

Sodium Hydroxide

-

Tetrafluoroethylene

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

-

In a high-pressure reaction vessel, dissolve 4-nitrophenol in an anhydrous polar aprotic solvent such as DMF.

-

Add an equimolar amount of a strong base, such as sodium hydroxide, to the solution to form sodium 4-nitrophenoxide in situ.

-

The reaction vessel is then sealed and purged with an inert gas.

-

Tetrafluoroethylene gas is introduced into the vessel.

-

The reaction mixture is heated to a temperature in the range of 80-120°C. The pressure in the vessel will increase due to the introduction of the gaseous reactant and the heating.

-

The reaction is stirred vigorously and maintained at the elevated temperature and pressure for several hours until the reaction is complete, as monitored by an appropriate technique like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reactor is cooled to room temperature, and the excess tetrafluoroethylene is safely vented.

-

The reaction mixture is then quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene.

-

The crude product can be purified by column chromatography or recrystallization to obtain the pure intermediate.

Step 2: Reduction of 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene to this compound

Materials:

-

1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a hydrogenation vessel, dissolve 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene in a suitable solvent like ethanol or methanol.

-

Carefully add a catalytic amount of 10% Palladium on carbon to the solution.

-

Seal the vessel and purge the system multiple times with an inert gas to remove all oxygen.

-

Introduce hydrogen gas into the vessel, typically to a pressure of 1-4 atmospheres.

-

The reaction mixture is stirred vigorously at room temperature.

-

The progress of the reaction is monitored by TLC or LC-MS until the starting material is completely consumed.

-

Upon completion, the hydrogen supply is stopped, and the vessel is purged with an inert gas.

-

The catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography or distillation under reduced pressure to obtain the final product of high purity.

Data Presentation

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Purity (%) |

| 1 | 4-Nitrophenol, Tetrafluoroethylene | Sodium Hydroxide | DMF | 80-120 | High | Several | ~80-90 | >95 |

| 2 | 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene | 10% Palladium on Carbon, H₂ gas | Ethanol | Room Temperature | 1-4 | 2-6 | >95 | >99 |

Note: The presented data are typical and may vary based on specific reaction conditions and scale.

Visualizations

Synthesis Pathway Diagram

Caption: Overall synthesis pathway of this compound.

Experimental Workflow for Step 2: Reduction

Caption: Experimental workflow for the reduction of the nitro-intermediate.

In-Depth Technical Guide to the Physicochemical Properties of 4-(1,1,2,2-Tetrafluoroethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,1,2,2-Tetrafluoroethoxy)aniline is a fluorinated aromatic amine of growing interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The incorporation of the 1,1,2,2-tetrafluoroethoxy group can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its potential applications and mechanisms of action.

Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems, aiding in the design of new molecules and the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₄NO | [1][2] |

| Molecular Weight | 209.14 g/mol | [1][2] |

| Appearance | Clear liquid | [2] |

| Boiling Point | 104-108 °C at 11 mmHg | [2] |

| Density | 1.38 g/cm³ (or 1.379 g/mL) | [2] |

| pKa (Predicted) | 3.94 ± 0.10 | [2] |

| logP (Predicted) | 2.8 | [3] |

| Refractive Index | 1.462 | [2] |

| Solubility | Practically insoluble in water. | - |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for aromatic amines and fluorinated compounds.

Determination of pKa by Spectrophotometry

The dissociation constant (pKa) of an aromatic amine can be determined by UV-Vis spectrophotometry by measuring the absorbance changes as a function of pH.

Materials:

-

This compound

-

Spectrophotometer grade methanol or ethanol

-

Deionized water

-

Hydrochloric acid (HCl) solutions of varying concentrations

-

Sodium hydroxide (NaOH) solution

-

UV-Vis spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or 50% ethanol-water) of a known concentration.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values bracketing the expected pKa of the analyte.

-

Spectra Acquisition:

-

Record the UV-Vis spectrum of the compound in a highly acidic solution (e.g., pH 1) to obtain the spectrum of the fully protonated species (BH⁺).

-

Record the UV-Vis spectrum in a neutral or slightly basic solution (e.g., pH 7-8) to obtain the spectrum of the neutral species (B).

-

Record the spectra of the compound in the series of buffer solutions.

-

-

Data Analysis:

-

Identify a wavelength with a significant difference in absorbance between the protonated and neutral forms.

-

Measure the absorbance of each solution at this wavelength.

-

The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B) / (A_BH+ - A)] where A is the absorbance at a given pH, A_B is the absorbance of the neutral species, and A_BH+ is the absorbance of the protonated species.

-

Alternatively, a plot of pH versus log[(A - A_B) / (A_BH+ - A)] will yield a straight line with a y-intercept equal to the pKa.

-

Determination of logP by Shake-Flask Method with ¹⁹F NMR

The partition coefficient (logP) is a measure of a compound's lipophilicity. For fluorinated compounds, ¹⁹F NMR spectroscopy offers a sensitive and accurate method for its determination.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

A suitable fluorinated reference compound with a known logP

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

NMR spectrometer with ¹⁹F capabilities

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound and the reference compound into a vial.

-

Add equal volumes of pre-saturated n-octanol and water to the vial.

-

-

Partitioning:

-

Securely cap the vial and vortex it vigorously for several minutes to ensure thorough mixing and partitioning of the compounds between the two phases.

-

Allow the vial to stand undisturbed for a sufficient time (e.g., 24 hours) to allow for complete phase separation. Centrifugation can be used to accelerate this process.

-

-

NMR Analysis:

-

Carefully withdraw an aliquot from both the upper (n-octanol) and lower (aqueous) phases without disturbing the interface.

-

Prepare separate NMR samples for each phase in NMR tubes.

-

Acquire the ¹⁹F NMR spectra for both the n-octanol and aqueous samples.

-

-

Data Analysis:

-

Integrate the signals corresponding to the target compound and the reference compound in both spectra.

-

The partition coefficient (P) can be calculated using the following equation: P = (I_octanol / I_water) * (P_ref) where I_octanol and I_water are the integral values of the target compound in the n-octanol and water phases, respectively, and P_ref is the known partition coefficient of the reference compound.

-

The logP is then calculated as the base-10 logarithm of P.

-

Potential Applications and Mechanisms

While specific biological signaling pathways for this compound are not well-documented, its structural similarity to other fluorinated anilines suggests potential applications in agrochemical and pharmaceutical development.

Logical Workflow: Agrochemical Synthesis Intermediate

A closely related compound, 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, is a key intermediate in the synthesis of the insecticide hexaflumuron. This suggests a potential role for this compound in the synthesis of other agrochemicals. The following diagram illustrates a logical workflow for its utilization.

Caption: Logical workflow for the synthesis and application of this compound as an intermediate in agrochemical development.

Hypothetical Signaling Pathway: Antimicrobial Mechanism of Action

Studies on other fluorinated anilines have suggested that their antimicrobial activity may stem from the induction of oxidative stress and disruption of the bacterial cell membrane.[4] The following diagram illustrates a hypothetical signaling pathway for this mechanism.

Caption: Hypothetical mechanism of antimicrobial action for a fluorinated aniline, involving cell membrane disruption and induction of reactive oxygen species (ROS).

Conclusion

This compound is a valuable building block for the synthesis of complex organic molecules. Its physicochemical properties, driven by the presence of the tetrafluoroethoxy group, make it a compound of interest for applications in agrochemicals and pharmaceuticals. This guide provides a foundational understanding of its properties and methodologies for its characterization. Further experimental validation of the predicted properties and exploration of its biological activities are warranted to fully realize its potential in various scientific disciplines.

References

An In-depth Technical Guide to 4-(1,1,2,2-Tetrafluoroethoxy)aniline (CAS: 713-62-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1,1,2,2-tetrafluoroethoxy)aniline, a fluorinated aromatic amine with significant potential as a building block in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, spectroscopic characterization, and potential applications, with a particular focus on its role as an intermediate in the development of novel therapeutics. While direct biological data on the title compound is limited, this guide explores the pharmacological context of structurally related molecules, particularly riluzole analogs, to infer potential areas of therapeutic interest. Detailed experimental protocols and safety information are also provided to support further research and development efforts.

Physicochemical Properties

This compound is a substituted aniline featuring a tetrafluoroethoxy group at the para position. This fluorinated moiety significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 713-62-2 | [2] |

| Molecular Formula | C₈H₇F₄NO | [2] |

| Molecular Weight | 209.14 g/mol | [2] |

| Boiling Point | 104-108 °C at 11 mmHg | |

| Flash Point | 93.5 °C | |

| Refractive Index | 1.462 | |

| Density | 1.38 g/cm³ | |

| Predicted XlogP | 2.8 | [3] |

Synthesis

The synthesis of this compound can be approached through several synthetic strategies. A common method involves the etherification of a p-substituted phenol derivative followed by the reduction of a nitro group to the aniline.

Experimental Protocol: Synthesis from 4-Nitrophenol

This two-step synthesis involves the formation of the tetrafluoroethoxy ether followed by the reduction of the nitro group.

Step 1: Synthesis of 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene

A plausible synthetic route involves the reaction of 4-nitrophenol with tetrafluoroethylene in the presence of a base.

-

Materials: 4-nitrophenol, tetrafluoroethylene, sodium hydroxide, dimethylformamide (DMF).

-

Procedure:

-

In a pressure-rated reaction vessel, dissolve 4-nitrophenol (1 equivalent) and sodium hydroxide (1.1 equivalents) in anhydrous DMF.

-

Purge the vessel with nitrogen gas.

-

Introduce tetrafluoroethylene gas into the vessel, maintaining a constant pressure.

-

Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully vent the excess tetrafluoroethylene.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Reduction to this compound

The nitro group of 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene is then reduced to the corresponding amine.

-

Materials: 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene, iron powder, ammonium chloride, ethanol, water.

-

Procedure:

-

To a stirred suspension of iron powder (5 equivalents) and ammonium chloride (1 equivalent) in a mixture of ethanol and water, heat the mixture to reflux.

-

Add a solution of 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene (1 equivalent) in ethanol dropwise to the refluxing mixture.

-

Continue refluxing until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

-

The product can be further purified by distillation under reduced pressure or column chromatography if necessary.

-

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the proton of the tetrafluoroethoxy group. The aromatic region would likely display an AA'BB' system, typical of a para-substituted benzene ring. The single proton on the difluoromethyl group (-CHF₂-) would appear as a triplet of triplets due to coupling with the adjacent fluorine atoms and the other two fluorine atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for the aromatic carbons, with the carbon attached to the oxygen being shifted downfield. The two carbons of the tetrafluoroethoxy group would also be visible, with their chemical shifts influenced by the attached fluorine atoms.

FT-IR Spectroscopy

The infrared spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-O-C stretching of the ether linkage, and strong C-F stretching vibrations.

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (209.14 g/mol ). Fragmentation patterns would likely involve the loss of the tetrafluoroethoxy group or cleavage of the aniline ring.

Biological Activity and Potential Applications in Drug Development

Currently, there is a lack of published data on the specific biological activities of this compound. However, its structural similarity to key intermediates in the synthesis of pharmacologically active molecules provides a strong rationale for its investigation in drug discovery programs.

Intermediate for Riluzole Analogs and Neuroprotective Agents

One of the most significant potential applications of this compound is in the synthesis of analogs of riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS).[4] Riluzole is a neuroprotective agent that modulates glutamatergic neurotransmission.[5][6] The mechanism of action of riluzole is multifaceted, involving the inhibition of voltage-gated sodium channels, which in turn reduces the presynaptic release of glutamate.[5][6] It also has effects on postsynaptic glutamate receptors.[5][6]

The synthesis of riluzole analogs often involves the use of substituted anilines.[7][8] The tetrafluoroethoxy group in this compound can impart desirable properties to drug candidates, such as increased metabolic stability and enhanced membrane permeability, which are crucial for central nervous system (CNS) drugs.[1]

Agrochemical Intermediates

Fluorinated anilines are also important intermediates in the synthesis of modern agrochemicals. The dichloro-derivative, 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, is a key intermediate in the production of the insecticide hexaflumuron. This highlights the potential of the title compound as a versatile building block in the development of new crop protection agents.

Safety and Handling

Detailed toxicological data for this compound are not available. However, as with all aniline derivatives, it should be handled with caution. Aniline and its derivatives can be toxic and are readily absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable fluorinated building block with considerable potential in the fields of medicinal chemistry and agrochemical synthesis. Its utility as a precursor for riluzole analogs underscores its promise for the development of novel neuroprotective agents. Further research is warranted to fully elucidate its biological activity profile and to explore its applications in the synthesis of new bioactive molecules. The synthetic protocols and physicochemical data presented in this guide provide a solid foundation for researchers to further investigate this promising compound.

References

- 1. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. PubChemLite - this compound (C8H7F4NO) [pubchemlite.lcsb.uni.lu]

- 4. usbio.net [usbio.net]

- 5. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Riluzole? [synapse.patsnap.com]

- 7. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(1,1,2,2-Tetrafluoroethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(1,1,2,2-Tetrafluoroethoxy)aniline is a fluorinated aromatic amine. The introduction of the tetrafluoroethoxy group can significantly influence the molecule's lipophilicity, metabolic stability, and electronic properties, making it a potentially valuable building block in medicinal chemistry and materials science.[1] Accurate spectroscopic data is paramount for the unambiguous identification and characterization of this and related molecules. This guide provides the known predicted data and outlines the standard methodologies for obtaining comprehensive spectroscopic information.

Predicted Mass Spectrometry Data

While experimental mass spectra are not available, predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are available through databases such as PubChem.[2] This data is crucial for identifying the molecular ion and common fragments during mass spectrometric analysis. The molecular formula for this compound is C₈H₇F₄NO.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 210.05365 |

| [M+Na]⁺ | 232.03559 |

| [M-H]⁻ | 208.03909 |

| [M]⁺ | 209.04582 |

| [M]⁻ | 209.04692 |

Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem.[2]

Experimental Protocols

The following sections detail the standard operating procedures for acquiring NMR, IR, and MS data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for a complete characterization.

3.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the analyte and its reactivity.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

3.1.2. Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans will depend on the sample concentration.

-

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

-

Acquire a ¹⁹F NMR spectrum. As ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, these spectra can be acquired relatively quickly.

3.1.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the specific atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

3.2.3. Data Analysis

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify characteristic absorption bands for functional groups expected in this compound, such as:

-

N-H stretching of the primary amine (around 3300-3500 cm⁻¹)

-

C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹)

-

C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹)

-

C-N stretching (around 1250-1350 cm⁻¹)

-

C-O stretching of the ether (around 1000-1300 cm⁻¹)

-

Strong C-F stretching bands (around 1000-1400 cm⁻¹)

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

3.3.1. Sample Preparation

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.

3.3.2. Data Acquisition (Electrospray Ionization - ESI)

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.

-

Apply a high voltage to the ESI needle to generate charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions.

-

Acquire the mass spectrum in either positive or negative ion mode. In positive ion mode, [M+H]⁺ and [M+Na]⁺ ions are commonly observed. In negative ion mode, [M-H]⁻ ions are expected.

-

For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) analyzer can be used to determine the accurate mass and elemental composition.

3.3.3. Data Analysis

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information.

-

For HRMS data, use the accurate mass to calculate the elemental formula and confirm the identity of the compound.

Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Analytical workflow for the characterization of this compound.

Conclusion

While experimental spectroscopic data for this compound is not currently available in public databases, this guide provides the necessary foundational information for researchers working with this compound. The predicted mass spectrometry data offers a starting point for its identification. The detailed, generalized protocols for NMR, IR, and MS analysis outline the standard procedures for obtaining comprehensive and accurate spectroscopic data. The provided analytical workflow offers a logical framework for the characterization of this and other novel chemical entities. This document is intended to be a valuable resource for the scientific community, facilitating future research and development in fields where fluorinated anilines are of interest.

References

Molecular structure and conformation of 4-(1,1,2,2-Tetrafluoroethoxy)aniline

Lack of Specific Experimental Data for 4-(1,1,2,2-Tetrafluoroethoxy)aniline

Extensive searches for detailed experimental data on the molecular structure and conformation of this compound have revealed a significant lack of publicly available information. Specific crystallographic data (bond lengths, bond angles, dihedral angles) and comprehensive NMR spectroscopic studies required for a detailed conformational analysis of this particular molecule have not been found in the scientific literature or chemical databases. Similarly, detailed, validated experimental protocols for its synthesis and purification, as well as information regarding its specific biological activities or associated signaling pathways, are not available.

Therefore, it is not currently possible to provide a technical guide based on experimentally determined quantitative data for this compound.

Proposed Alternative: A Technical Guide Based on Analogous Compounds and General Methodologies

As an alternative, this guide will provide a comprehensive overview of the expected molecular structure and conformational properties of this compound, based on the known characteristics of structurally similar fluorinated anilines. Furthermore, this guide will present detailed, standardized experimental protocols for the synthesis, characterization, and conformational analysis that are typically applied to novel compounds of this class. This will serve as a valuable resource for researchers and drug development professionals by outlining the necessary steps to fully characterize this molecule.

An In-depth Technical Guide on the Predicted Molecular Structure and Characterization of this compound

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an aromatic amine containing a tetrafluoroethoxy substituent. The introduction of fluorine-containing groups can significantly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] A thorough understanding of its three-dimensional structure and conformational dynamics is therefore crucial for its potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is not available, this guide outlines the expected structural features and the experimental workflows required for its full characterization.

Predicted Molecular Structure and Conformation

The molecular structure of this compound consists of an aniline ring substituted at the para position with a 1,1,2,2-tetrafluoroethoxy group.

2.1. Key Structural Features

-

Aniline Moiety: The geometry of the aniline ring is expected to be largely planar. The amino group is a key site for hydrogen bonding and chemical derivatization.

-

Tetrafluoroethoxy Group (-OCF₂CF₂H): This bulky and highly electronegative substituent is expected to have a significant impact on the molecule's electronic properties and conformation. The C-O-C bond angle and the torsion angles around the C-O and C-C bonds of the ethoxy chain will determine the overall shape and steric profile of the molecule.

2.2. Conformational Analysis

The conformational flexibility of this compound will primarily arise from the rotation around the C(aryl)-O, O-C(F₂), and C(F₂)-C(F₂H) bonds. The stable conformations will be a result of the interplay between steric hindrance, electrostatic interactions, and hyperconjugation. It is anticipated that the tetrafluoroethyl chain will adopt a staggered conformation to minimize steric strain between the fluorine atoms.

Data Presentation: Predicted Structural Parameters

The following table presents a template for the kind of quantitative data that would be obtained from X-ray crystallographic analysis. The values provided are hypothetical and based on typical bond lengths and angles for similar molecular fragments.

| Parameter | Predicted Value Range | Description |

| Bond Lengths (Å) | ||

| C(aryl)-N | 1.38 - 1.42 | Aromatic carbon to nitrogen bond. |

| C(aryl)-O | 1.36 - 1.40 | Aromatic carbon to oxygen bond. |

| O-C(F₂) | 1.35 - 1.39 | Ether oxygen to fluorinated carbon. |

| C(F₂)-C(F₂H) | 1.50 - 1.55 | Carbon-carbon bond in the fluoroethyl chain. |

| C-F | 1.33 - 1.36 | Carbon-fluorine bond. |

| C-H (aryl) | 0.93 - 0.97 | Aromatic carbon-hydrogen bond. |

| N-H | 0.98 - 1.02 | Amine nitrogen-hydrogen bond. |

| Bond Angles (°) ** | ||

| C-N-C (in aniline) | 118 - 122 | Angle around the nitrogen atom. |

| C-O-C | 115 - 120 | Ether bond angle. |

| F-C-F | 106 - 110 | Angle between fluorine atoms on the same carbon. |

| Dihedral Angles (°) ** | ||

| C(aryl)-C(aryl)-O-C | 0 or 180 (planar) / ±90 (perpendicular) | Defines the orientation of the ethoxy group relative to the aniline ring. |

| C(aryl)-O-C-C | Variable | Defines the conformation of the ethoxy chain. |

| O-C-C-H | Variable | Defines the conformation of the terminal CHF₂ group. |

Note: These values are estimations and require experimental verification.

Experimental Protocols

4.1. Synthesis and Purification

A plausible synthetic route to this compound would involve the reaction of 4-aminophenol with tetrafluoroethylene under basic conditions. A general protocol is outlined below.

Protocol 4.1.1: Synthesis of this compound

-

Reaction Setup: To a solution of 4-aminophenol (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO) in a pressure vessel, add a base (e.g., potassium carbonate, sodium hydride) (1.1 equivalents).

-

Reaction: Cool the mixture and carefully introduce tetrafluoroethylene gas.

-

Heating and Monitoring: Seal the vessel and heat the reaction mixture. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

4.2. X-ray Crystallography for Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.[2]

Protocol 4.2.1: Single-Crystal X-ray Diffraction Analysis

-

Crystal Growth: Grow single crystals of the purified compound. This is often achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).[3]

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.[4]

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and reflection intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

4.3. NMR Spectroscopy for Conformational Analysis in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.[5]

Protocol 4.3.1: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve an accurately weighed sample of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra to confirm the basic structure and purity.

-

¹⁹F NMR: Acquire a ¹⁹F NMR spectrum to observe the chemical shifts and coupling constants of the fluorine nuclei, which are highly sensitive to the local electronic environment.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which can help in assigning quaternary carbons and piecing together molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space, providing crucial information about the molecule's conformation and stereochemistry.

-

Mandatory Visualizations

Caption: Experimental workflow for the characterization of this compound.

Caption: Potential influence of the tetrafluoroethoxy group on molecular properties.

Conclusion

While a detailed experimental characterization of this compound is not yet available in the public domain, this guide provides a comprehensive framework for its synthesis, purification, and in-depth structural and conformational analysis. The outlined protocols for X-ray crystallography and NMR spectroscopy represent standard and robust methods to obtain the necessary quantitative data. The insights gained from such studies would be invaluable for understanding the structure-property relationships of this and other fluorinated anilines, thereby guiding their future applications in drug discovery and materials science. It is known that this compound can be used to synthesize analogs of riluzole, a blocker of excitatory amino acid mediated neurotransmission.[6]

References

- 1. This compound | 713-62-2 | Benchchem [benchchem.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. auremn.org.br [auremn.org.br]

- 6. usbio.net [usbio.net]

An In-Depth Technical Guide to the Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 4-(1,1,2,2-tetrafluoroethoxy)aniline, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details the necessary starting materials, experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthetic Strategy

The most prevalent and practical approach to the synthesis of this compound involves a two-step process. The first step establishes the tetrafluoroethoxy linkage to a benzene ring, followed by the reduction of a nitro group to the desired aniline.

Key Synthetic Steps:

-

O-Alkylation of 4-Nitrophenol: This initial step introduces the 1,1,2,2-tetrafluoroethoxy group onto the aromatic ring. While direct reaction with tetrafluoroethylene gas under pressure is a possible route, a more accessible laboratory-scale method involves the use of 1,2-dibromotetrafluoroethane.

-

Reduction of the Nitro Group: The intermediate, 4-(1,1,2,2-tetrafluoroethoxy)nitrobenzene, is then reduced to the final product, this compound. Several reduction methods are effective, with catalytic hydrogenation and metal-acid reductions being common choices.

Below is a graphical representation of the primary synthetic pathway.

Caption: Primary synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each key step in the synthesis.

Step 1: Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene

This step is achieved through a two-part process: initial O-alkylation with 1,2-dibromotetrafluoroethane followed by reductive debromination.

Part A: Synthesis of 4-(2-Bromo-1,1,2,2-tetrafluoroethoxy)nitrobenzene

Caption: Experimental workflow for the synthesis of the bromo-intermediate.

Methodology:

A mixture of 4-nitrophenol, 1,2-dibromotetrafluoroethane (2.0 equivalents), and cesium carbonate (1.5 equivalents) in anhydrous dimethyl sulfoxide (DMSO) is heated to 50°C under a nitrogen atmosphere with mechanical stirring. The reaction progress is monitored by thin-layer chromatography (TLC). After completion (typically 12-16 hours), the reaction mixture is cooled to room temperature and diluted with water and dichloromethane. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)nitrobenzene.[1]

Part B: Reductive Debromination to 4-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene

Methodology:

The crude 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)nitrobenzene is dissolved in glacial acetic acid. The solution is heated to 50°C, and zinc dust (3.0 equivalents) is added portion-wise. The mixture is stirred at 50°C for approximately one hour. After cooling to room temperature, water and dichloromethane are added, and the mixture is filtered through celite. The organic layer of the filtrate is separated, washed with water and saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 4-(1,1,2,2-tetrafluoroethoxy)nitrobenzene.[1]

| Parameter | Value |

| Solvent | DMSO (Part A), Acetic Acid (Part B) |

| Base | Cesium Carbonate (Part A) |

| Reducing Agent | Zinc Dust (Part B) |

| Temperature | 50°C |

| Typical Yield | Moderate to good |

Table 1: Summary of reaction conditions for the synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene.

Step 2: Reduction of 4-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene to this compound

The final step involves the reduction of the nitro group to an amine. A common and effective method utilizes iron in the presence of an acid.

Caption: Experimental workflow for the reduction of the nitro-intermediate.

Methodology:

To a solution of 4-(1,1,2,2-tetrafluoroethoxy)nitrobenzene in methanol, iron powder and a catalytic amount of concentrated hydrochloric acid are added. The mixture is heated to 60-65°C and stirred. The reaction is monitored for completion by TLC. Upon completion, the reaction mixture is filtered through a bed of celite to remove the iron sludge, and the filtrate is concentrated. The pH of the residue is adjusted to 9-10 with a suitable base (e.g., sodium hydroxide solution). The product is then extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.[2]

| Parameter | Value |

| Reducing Agent | Iron Powder |

| Acid Catalyst | Concentrated Hydrochloric Acid |

| Solvent | Methanol |

| Temperature | 60-65°C |

| Typical Yield | High |

Table 2: Summary of reaction conditions for the reduction of 4-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene.

Alternative Starting Materials and Pathways

While the route from 4-nitrophenol is the most direct, other starting materials can be considered depending on availability and desired substitution patterns.

-

From 4-Aminophenol: It is conceivable to start with 4-aminophenol, protect the amine functionality, perform the O-tetrafluoroethylation as described above, and then deprotect the amine. However, this adds extra steps to the synthesis.

-

From 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: If this bromo-derivative is available, a Buchwald-Hartwig amination or other cross-coupling reaction could be employed to introduce the amino group. This approach is generally more expensive and may require specialized catalysts.

The choice of starting material will ultimately depend on factors such as cost, availability, and the specific requirements of the research or development project.

This guide provides a foundational understanding of the synthesis of this compound. For successful implementation, it is crucial to adhere to standard laboratory safety practices and to optimize the reaction conditions based on the specific equipment and reagents available.

References

A Technical Guide to 4-(1,1,2,2-Tetrafluoroethoxy)aniline for Researchers and Drug Development Professionals

An in-depth overview of the commercial availability, chemical properties, and synthetic applications of 4-(1,1,2,2-Tetrafluoroethoxy)aniline, a key building block in medicinal chemistry.

Introduction

This compound is a fluorinated aromatic amine that serves as a versatile intermediate in the synthesis of various compounds, particularly in the pharmaceutical and agrochemical industries. The incorporation of the tetrafluoroethoxy group can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the commercial availability, key technical data, and potential applications of this compound for researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

This compound, identified by the CAS number 713-62-2, is readily available from a range of chemical suppliers. These suppliers offer the compound in various quantities, from research and development scale to bulk manufacturing. When sourcing this chemical, it is crucial to verify the purity and specifications provided by the supplier to ensure it meets the requirements of the intended application.

Table 1: Prominent Suppliers of this compound

| Supplier | Website | Notes |

| Sigma-Aldrich | --INVALID-LINK-- | Offers the compound under the Apollo Scientific brand. |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Provides the compound for proteomics research applications.[1] |

| Alachem Co., Ltd. | --INVALID-LINK-- | Offers the compound for both R&D and industrial use.[2][3] |

| BenchChem | --INVALID-LINK-- | Lists the compound and provides some physicochemical properties.[4] |

| MOLBASE | --INVALID-LINK-- | A chemical e-commerce platform listing multiple suppliers. |

| Matrix Scientific | --INVALID-LINK-- | Provides a safety data sheet with key physical and chemical properties.[5] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 713-62-2 | [4] |

| Molecular Formula | C₈H₇F₄NO | [4] |

| Molecular Weight | 209.14 g/mol | [4] |

| Appearance | Liquid | [5] |

| Boiling Point | 104-108 °C at 11 mmHg | [6] |

| Density | 1.379 - 1.38 g/cm³ | [5][6] |

| Refractive Index | 1.462 | [5][6] |

| Storage Temperature | Room temperature, keep in a dark place under an inert atmosphere. | [6] |

Applications in Research and Drug Development

Fluorinated anilines are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms. The tetrafluoroethoxy group in this compound can enhance a molecule's metabolic stability and lipophilicity, which are critical parameters for drug candidates.

One notable application of this compound is in the synthesis of analogs of riluzole.[5] Riluzole is a neuroprotective agent that blocks excitatory amino acid-mediated neurotransmission. By using this compound as a starting material, researchers can develop novel compounds with potentially improved pharmacokinetic or pharmacodynamic profiles for the treatment of neurological disorders.

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound are proprietary to individual research labs and companies, a general synthetic workflow for its utilization in the synthesis of riluzole analogs can be conceptualized. This typically involves the reaction of the aniline with a suitable coupling partner to form the core structure of the target molecule.

Below is a generalized workflow representing the synthetic logic for creating a library of compounds from this compound.

Signaling Pathways

The primary known therapeutic area for compounds derived from this compound is related to the modulation of excitatory amino acid mediated neurotransmission, given its use in synthesizing riluzole analogs.[5] Riluzole is believed to act on several neuronal signaling pathways, although its precise mechanism of action is not fully elucidated. The potential signaling pathways that analogs derived from this compound might modulate could be inferred from the known pharmacology of riluzole.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. According to the safety data sheet provided by Matrix Scientific, it is an irritant and may be harmful by ingestion and inhalation.[5] It is irritating to mucous membranes and the upper respiratory tract.[5] To the best of current knowledge, the toxicological properties of this product have not been fully investigated.[5] Therefore, it is imperative to use personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a commercially available and valuable building block for the synthesis of novel compounds, particularly in the field of drug discovery. Its unique tetrafluoroethoxy moiety offers the potential to enhance the pharmacokinetic properties of lead compounds. While detailed experimental protocols and an understanding of its full biological effects are still emerging, its utility in the synthesis of riluzole analogs points towards its potential in the development of new therapeutics for neurological disorders. As with all research chemicals, it is essential to handle this compound with appropriate safety measures.

References

An In-Depth Technical Guide to the Safety and Handling of 4-(1,1,2,2-Tetrafluoroethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-(1,1,2,2-Tetrafluoroethoxy)aniline (CAS RN: 713-62-2). The information presented is intended to equip laboratory and research personnel with the knowledge necessary to handle this chemical compound safely. It is crucial to note that while this guide is thorough, the toxicological and ecological properties of this specific compound have not been fully investigated.[1] Therefore, a cautious and prudent approach to handling is imperative.

Chemical Identification and Physical Properties

This compound is a fluorinated aromatic amine. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇F₄NO | [1] |

| Molecular Weight | 209.14 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 104-108 °C at 11 mmHg | [1] |

| Density | 1.379 g/mL | [1] |

| Refractive Index | 1.462 | [1] |

| pKa | 3.94 ± 0.10 | [2] |

Hazard Identification and Classification

Based on available safety data, this compound is classified with the following hazards:

| Hazard Class | GHS Hazard Statement | Pictogram | Signal Word |

| Skin Sensitization | H317: May cause an allergic skin reaction | ⚠️ | Warning |

| Serious Eye Irritation | H319: Causes serious eye irritation | ⚠️ | Warning |

It is important to note that the toxicological properties have not been fully determined, and it may be harmful by ingestion and inhalation. The material is also irritating to mucous membranes and the upper respiratory tract.[1]

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is essential when working with this compound.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Personal Protective Equipment (PPE): A comprehensive PPE plan is mandatory. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles, and a lab coat.[1] For detailed PPE recommendations, refer to the table in Section 5.

-

Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in areas where this chemical is handled or stored. Wash hands thoroughly after handling.

-

Aerosol and Dust Prevention: If handling a form that can generate dust or aerosols, take measures to prevent their formation and inhalation.[1]

Storage

-

Container: Keep the container tightly closed when not in use.[1]

-

Location: Store in a cool, dry, and well-ventilated place.[1]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1]

Accidental Release and Emergency Procedures

Spill Response

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Personal Protection: Wear appropriate respiratory protection, chemical-resistant gloves, boots, and safety goggles.[1]

-

Containment: For liquid spills, absorb the material with an inert substance such as vermiculite, sand, or earth.[1]

-

Collection: Scoop the absorbed material into a suitable, labeled container for disposal.[1]

-

Decontamination: Wash the spill area thoroughly after material pickup is complete.[1]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First Aid Protocol | Reference |

| Eye Contact | Immediately flush eyes with plenty of clean, running water for at least 15 minutes, keeping the eyelids open. Seek immediate medical attention. | [1] |

| Skin Contact | Wash the affected area with generous quantities of running water and non-abrasive soap. Cover the irritated skin with an emollient. Seek medical attention. Wash contaminated clothing before reuse. | [1] |

| Inhalation | Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. | [1] |

| Ingestion | Do NOT induce vomiting. Give the victim water to drink. Seek immediate medical attention. | [3] |

Personal Protective Equipment (PPE)

The following table provides detailed recommendations for PPE when handling this compound.

| Protection Type | Specification | Purpose |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested to EN 374 standard. | To prevent skin contact and absorption. |

| Eye Protection | Chemical safety goggles and/or a face shield. | To protect eyes from splashes and vapors. |

| Skin and Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory. | To prevent skin contact with spills. |

| Respiratory Protection | A NIOSH-approved respirator may be required if working outside of a fume hood or if there is a risk of inhalation. | To prevent respiratory tract irritation. |

Fire and Explosion Hazards

-

Extinguishing Media: Use carbon dioxide, dry chemical powder, alcohol-resistant foam, or polymer foam.[1]

-

Special Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[1]

-

Hazardous Decomposition Products: Emits toxic fumes under fire conditions, which may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[1]

Toxicological and Ecological Information

Toxicology

The toxicological properties of this compound have not been fully investigated.[1] It is known to be an irritant and may cause allergic skin reactions and serious eye irritation.[1] It may be harmful if swallowed or inhaled.[1] Due to its aniline structure, absorption into the body could potentially lead to the formation of methemoglobin, which can cause cyanosis; however, this has not been confirmed for this specific compound.

Ecology

There is no specific data available on the ecological effects of this compound.[1] It is recommended to prevent its release into the environment.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not allow this chemical to enter sewers or waterways.

Stability and Reactivity

-

Stability: Stable under recommended storage conditions.[2]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[1]

This technical guide is intended to provide a foundation for the safe handling of this compound. It is the responsibility of the user to conduct a thorough risk assessment for their specific application and to implement appropriate safety measures. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

An In-Depth Technical Guide to the Reactivity of the Aniline Group in 4-(1,1,2,2-Tetrafluoroethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,1,2,2-Tetrafluoroethoxy)aniline is an aromatic amine of increasing interest in the fields of medicinal chemistry and materials science. The presence of the electron-withdrawing 1,1,2,2-tetrafluoroethoxy group at the para-position significantly modulates the chemical properties of the aniline moiety. This technical guide provides a comprehensive overview of the reactivity of the aniline group in this specific molecule, focusing on its basicity, nucleophilicity, and susceptibility to common aniline reactions. This document is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug development.

The reactivity of the aniline group is central to its utility as a synthetic intermediate. The lone pair of electrons on the nitrogen atom is responsible for its basicity and nucleophilicity, while the aromatic ring is susceptible to electrophilic substitution. The electron-withdrawing nature of the tetrafluoroethoxy group is expected to decrease the electron density on both the nitrogen atom and the aromatic ring, thereby influencing its reactivity in comparison to unsubstituted aniline.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its reactivity and for the practical design of experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₄NO | PubChem |

| Molecular Weight | 209.14 g/mol | PubChem |

| Predicted pKa | 3.94 ± 0.10 | ChemicalBook |

| Predicted XlogP | 2.8 | PubChemLite[1] |

Note: The pKa value is a predicted value and should be considered as an estimate. Experimental determination is recommended for precise applications.

Reactivity of the Aniline Group

The 1,1,2,2-tetrafluoroethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound effect on the reactivity of the aniline moiety.

Basicity and Nucleophilicity

The electron-withdrawing nature of the tetrafluoroethoxy group significantly reduces the electron density on the nitrogen atom of the aniline group. This leads to a decrease in both its basicity and nucleophilicity compared to aniline. The predicted pKa of approximately 3.94 is substantially lower than that of aniline (pKa ≈ 4.6), indicating that this compound is a significantly weaker base. This reduced basicity and nucleophilicity will necessitate more forcing reaction conditions for reactions involving the amino group, such as acylation and alkylation.

Electrophilic Aromatic Substitution

The tetrafluoroethoxy group is a deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect. However, like other alkoxy groups, it is an ortho, para-director because the lone pairs on the oxygen atom can participate in resonance, stabilizing the arenium ion intermediates for ortho and para attack. Given that the para position is occupied, electrophilic substitution reactions on this compound are expected to occur at the ortho positions relative to the amino group. The strong deactivation of the ring means that harsher reaction conditions will likely be required compared to aniline.

Key Reactions and Experimental Protocols

While specific experimental data for this compound is scarce in the literature, the following sections provide detailed, generalized protocols for key reactions of anilines bearing electron-withdrawing groups. These protocols can serve as a starting point for the optimization of reactions with the target molecule.

Acylation

Acylation of the amino group is a common transformation. Due to the reduced nucleophilicity of this compound, acylation may require a catalyst or more reactive acylating agents.

General Protocol for Acylation with Acetic Anhydride:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as toluene or dichloromethane.

-

Reagent Addition: Add a slight excess of acetic anhydride (1.1-1.5 eq.) to the solution. For less reactive anilines, the addition of a catalytic amount of a strong acid (e.g., sulfuric acid) or a Lewis acid (e.g., zinc chloride) may be beneficial.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Alkylation

N-alkylation of weakly nucleophilic anilines can be challenging and may require the use of more reactive alkylating agents or catalytic methods.

General Protocol for N-Alkylation with Alkyl Halides:

-

Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine this compound (1.0 eq.), the alkyl halide (1.0-1.5 eq.), and a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate, 2.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, filter off the inorganic salts.

-

Isolation: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer and concentrate.

-

Purification: Purify the crude product by column chromatography.

Diazotization and Azo Coupling

Diazotization of weakly basic anilines often requires stronger acidic conditions. The resulting diazonium salt can then be used in azo coupling reactions.

General Protocol for Diazotization:

-

Reaction Setup: Suspend or dissolve this compound (1.0 eq.) in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Nitrosation: Slowly add a solution of sodium nitrite (1.0-1.1 eq.) in cold water, keeping the temperature below 5 °C.

-

Reaction Monitoring: Stir the mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt can be monitored by a spot test with a solution of 2-naphthol, which will produce a colored azo dye.

General Protocol for Azo Coupling:

-

Coupling Partner Preparation: Dissolve the coupling partner (e.g., a phenol or an aromatic amine) in an appropriate solvent. For phenols, an alkaline solution is typically used. For anilines, an acidic solution is used. Cool the solution to 0-5 °C.

-

Coupling Reaction: Slowly add the cold diazonium salt solution to the solution of the coupling partner with vigorous stirring, maintaining the temperature below 10 °C.

-

Isolation: The azo dye often precipitates from the reaction mixture. Collect the solid by filtration, wash with water, and dry.

Conclusion

The 4-(1,1,2,2-tetrafluoroethoxy) group exerts a significant electron-withdrawing effect on the aniline moiety, leading to reduced basicity and nucleophilicity of the amino group and deactivation of the aromatic ring towards electrophilic substitution. Consequently, chemical transformations involving this compound generally require more forcing conditions than those for unsubstituted aniline. The provided general protocols for acylation, alkylation, and diazotization of electron-deficient anilines offer a solid foundation for developing specific synthetic procedures for this compound. Further experimental investigation is warranted to quantify the reactivity of this versatile building block and to optimize reaction conditions for its various applications in drug discovery and materials science.

References

The Strategic Incorporation of Fluorinated Anilines in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical synthesis, profoundly influencing the biological and material properties of compounds. Among the various fluorinated building blocks, fluorinated anilines have emerged as particularly versatile and powerful intermediates. Their unique electronic properties, conferred by the highly electronegative fluorine atom, coupled with the reactivity of the aniline moiety, provide a gateway to a diverse array of complex molecular architectures. This technical guide offers an in-depth exploration of the applications of fluorinated anilines in organic synthesis, with a focus on their role in the development of pharmaceuticals, agrochemicals, and advanced materials.

Core Applications of Fluorinated Anilines

Fluorinated anilines are instrumental in several key areas of chemical synthesis due to the significant impact of fluorine substitution on molecular properties. The presence of fluorine can enhance metabolic stability, improve bioavailability, and modulate the acidity and basicity of the amino group, making these compounds highly valuable in medicinal chemistry.[1] In materials science, the incorporation of fluorine can impart desirable characteristics such as thermal stability and altered electronic properties.[2]

Pharmaceutical Synthesis

Fluorinated anilines are pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). A notable example is the use of 3-chloro-4-fluoroaniline in the synthesis of Gefitinib , a targeted therapy for non-small cell lung cancer.[3][4] The synthesis involves a nucleophilic aromatic substitution reaction where the aniline nitrogen displaces a chlorine atom on the quinazoline core.[5]

Agrochemical Development

In the agrochemical industry, fluorinated anilines are used to create potent herbicides, insecticides, and fungicides. For instance, 3-chloro-4-fluoroaniline is a key precursor for the synthesis of pyrazole carboxamide fungicides like Bixafen .[6][7] These fungicides act by inhibiting the succinate dehydrogenase (SDH) enzyme in fungi.

Dyestuff and Pigment Industry

The unique electronic properties of fluorinated anilines also make them valuable in the synthesis of high-performance azo dyes and pigments. The presence of fluorine can enhance the lightfastness and chemical resistance of the resulting colorants.[8] The synthesis typically involves the diazotization of the fluorinated aniline followed by coupling with a suitable aromatic compound.

Advanced Materials

Fluorinated anilines are also employed in the production of specialty polymers and liquid crystals. Poly(fluoroaniline)s, synthesized through chemical or electrochemical polymerization, exhibit unique electronic and physical properties compared to their non-fluorinated counterparts, with potential applications in sensors and electrocatalysis.[2][9][10] In the realm of liquid crystals, the incorporation of fluorine can influence the mesophase behavior and dielectric anisotropy of the materials.[11][12]

Key Synthetic Transformations of Fluorinated Anilines

The utility of fluorinated anilines in organic synthesis stems from their participation in a wide range of chemical reactions. The following sections detail the experimental protocols for some of the most important transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the fluorine atom can activate the aromatic ring towards nucleophilic attack, making fluorinated anilines excellent substrates for SNAr reactions. This is particularly true when additional electron-withdrawing groups are present on the ring.

Experimental Protocol: Synthesis of a Gefitinib Intermediate

A common step in the synthesis of Gefitinib involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with 3-chloro-4-fluoroaniline.[3]

-

Reaction Setup: To a reaction vessel, add 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) and isopropanol.

-

Reagent Addition: Add 3-chloro-4-fluoroaniline (2.3 equivalents) to the mixture.

-

Reaction Conditions: Stir the mixture at room temperature for 1 hour.

-

Work-up and Purification: After the reaction is complete, the product, 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline, can be isolated by filtration and purified by recrystallization.

Quantitative Data for SNAr Reactions

| Fluorinated Aniline | Coupling Partner | Product | Yield (%) | Reference |

| 3-Chloro-4-fluoroaniline | 4-chloro-6,7-dimethoxyquinazoline | 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline | High | [3] |

| 2-Fluoro-5-nitroaniline | Thiophenol | 2-(Phenylthio)-5-nitroaniline | 95 | (General SNAr) |

Logical Relationship: SNAr in Gefitinib Synthesis

Caption: SNAr reaction in the synthesis of a Gefitinib precursor.

Diazotization Reactions

The primary amino group of fluorinated anilines can be readily converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring through reactions like the Sandmeyer and Schiemann reactions.[13]

Experimental Protocol: Diazotization of 3-Chloro-4-fluoroaniline for Azo Dye Synthesis [8]

-

Preparation: In a 250 mL beaker, add 1.46 g (0.01 mol) of 3-chloro-4-fluoroaniline to a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of deionized water.

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring.

-

Nitrite Addition: In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water. Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes, maintaining the temperature below 5 °C.

-

Stirring: Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure complete reaction. The resulting diazonium salt solution is then used immediately in the subsequent coupling reaction.

Quantitative Data for Diazotization-based Reactions

| Fluorinated Aniline | Reaction | Product | Yield (%) | Reference |

| 3-Aminobenzotrifluoride | Schiemann Reaction | 3-Fluorobenzotrifluoride | 93.2 | [14] |

| 2-Fluoroaniline | Schiemann Reaction | 1,2-Difluorobenzene | High | [15] |

Palladium-Catalyzed Cross-Coupling Reactions

Fluorinated anilines bearing a halogen (Br, I) are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling the formation of C-C and C-N bonds.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Fluoroaniline

[10]* Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the halogenated fluoroaniline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).

-